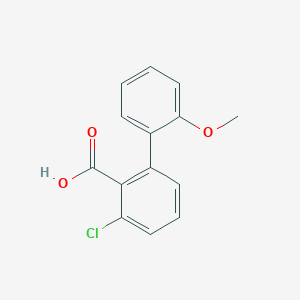
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% (2M3MPA) is an organic compound with the molecular formula C11H12O4. It is a white, crystalline solid with a melting point of 147-150 °C. 2M3MPA is a derivative of benzoic acid and is used in many scientific research applications. It is a widely used reagent in organic synthesis, and is also used as an intermediate in the production of pharmaceuticals, dyes and other compounds.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, dyes and other compounds, and as a catalyst in the synthesis of polymers. It is also used in the synthesis of quinolines, barbiturates, and other heterocyclic compounds. In addition, 2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of a variety of other compounds, including amino acids, peptides, and carbohydrates.
Wirkmechanismus
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% is a weak acid, and its mechanism of action is based on its ability to donate a proton to a base. This proton donation results in the formation of an anion, which can then react with a nucleophile to form a new covalent bond. This mechanism of action is the basis for many organic reactions, including the synthesis of quinolines, barbiturates, and other heterocyclic compounds.
Biochemical and Physiological Effects
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory, anti-fungal, and anti-cancer properties. In addition, 2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% has been found to have anticonvulsant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. In addition, it is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% is a weak acid, and its proton donation ability can be limited in certain reactions. In addition, it can be toxic, and care should be taken when handling it.
Zukünftige Richtungen
Future research on 2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% should focus on its potential applications in the synthesis of pharmaceuticals, dyes, and other compounds. In addition, further research should be done on its biochemical and physiological effects, as well as its potential uses in the synthesis of other compounds. Finally, further research should be done on its mechanism of action, to better understand how it works and how it can be used in different reactions.
Synthesemethoden
2-Methoxy-3-(3-methoxyphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Fischer esterification, the acylation of an alcohol, and the reaction of a phenol with an acid chloride. In the Williamson ether synthesis, a phenol and an alkyl halide are reacted in the presence of a base to produce an ether. In the Fischer esterification, an alcohol and an acid are reacted in the presence of an acid catalyst to produce an ester. In the acylation of an alcohol, an alcohol is reacted with an acid chloride to produce an ester. Finally, in the reaction of a phenol with an acid chloride, a phenol is reacted with an acid chloride to produce an acid anhydride.
Eigenschaften
IUPAC Name |
2-methoxy-3-(3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-3-5-10(9-11)12-7-4-8-13(15(16)17)14(12)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVCOOGLKZUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689154 |
Source


|
| Record name | 2,3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-94-0 |
Source


|
| Record name | 2,3'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














